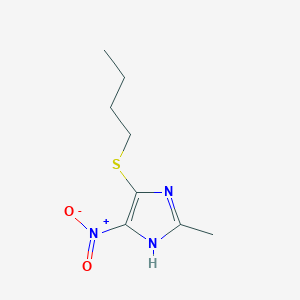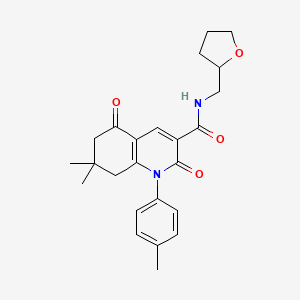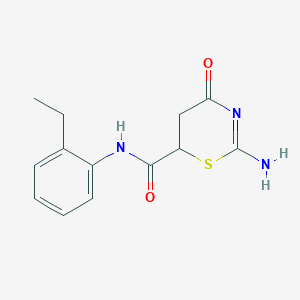![molecular formula C20H20Cl3NO2 B4103381 2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride](/img/structure/B4103381.png)
2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride
Overview
Description
2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride is a complex organic compound with a unique structure that combines elements of naphthalene and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride typically involves multiple steps. The process begins with the preparation of 2,4-dichlorobenzyl alcohol, which is then reacted with 1-naphthol to form the intermediate 2-[(2,4-dichlorobenzyl)oxy]-1-naphthol. This intermediate is further reacted with an appropriate amine, such as methylamine, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and naphthyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to a disruption of cellular processes. The exact molecular pathways involved are still under investigation, but it is thought to involve the modulation of signal transduction pathways and the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties, commonly used in throat lozenges.
1-Naphthol: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Methylamine: A simple amine used in the synthesis of numerous organic compounds.
Uniqueness
2-[[2-[(2,4-Dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride is unique due to its combined structural features of naphthalene and dichlorobenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO2.ClH/c21-16-7-5-15(19(22)11-16)13-25-20-8-6-14-3-1-2-4-17(14)18(20)12-23-9-10-24;/h1-8,11,23-24H,9-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXGQSDIBJZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=C(C=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B4103310.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103321.png)
![4-fluoro-N-{2-[(4-nitrobenzyl)oxy]benzyl}aniline](/img/structure/B4103330.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4103365.png)
![3-(5-chloro-2-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B4103373.png)

![N-(2,4-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4103387.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B4103390.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4103391.png)

![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4103393.png)
